N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, a piperidine ring, and a trifluoroethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The piperidine ring and benzothiazole core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
CPI-1205: A potent and selective inhibitor of histone methyltransferase EZH2, used in cancer research.
EPZ-6438: Another EZH2 inhibitor with a similar mechanism of action.
GSK-343: A compound with a pyridone core, also targeting EZH2.
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide stands out due to its trifluoroethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating cell membranes and interacting with intracellular targets.
Properties
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c17-16(18,19)9-22-5-3-11(4-6-22)8-20-15(23)12-1-2-13-14(7-12)24-10-21-13/h1-2,7,10-11H,3-6,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJWENZGENTDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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